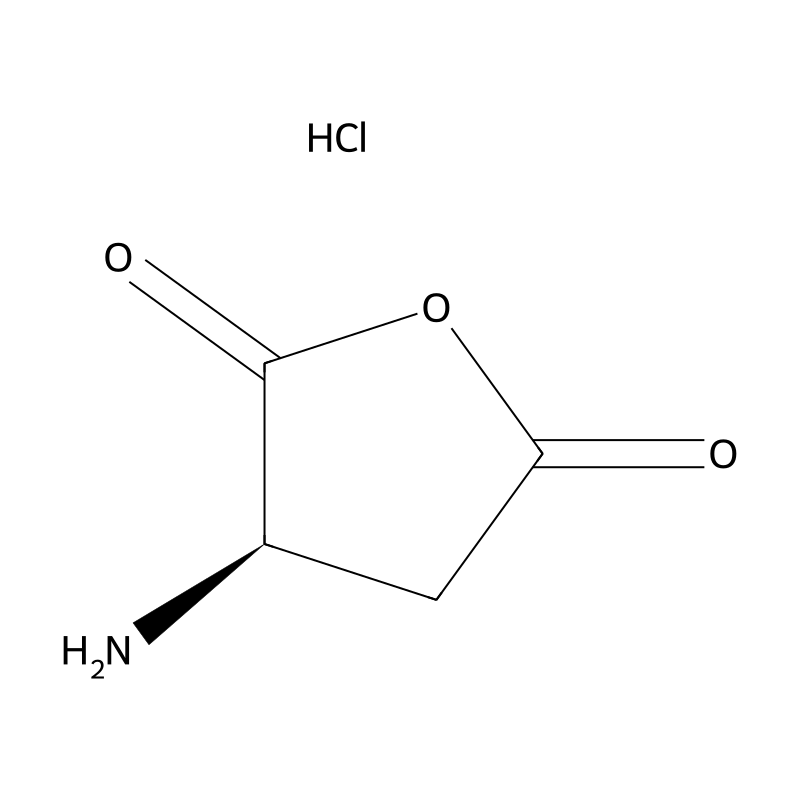

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

TRIZMA ® HYDROCHLORIDE, BIOPERFORMANCE

: This compound is used in various applications including microfiltration membranes for filtration and venting applications .

Solid Lipids

: Solid lipids have their importance in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs . They are also popular for their diversified applications in various industries .

Double-bonded Adamantane Derivatives

: These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds .

Single Crystals of l-Histidine Hydrochloride Monohydrate

L-lysine Hydrochloride-doped Sulphamic Acid Single Crystals

: These crystals have high transmission and thermal stability, making them suitable for optical applications .

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride is a chiral compound characterized by its unique structure, which includes a dihydrofuran ring containing two oxygen atoms and two carbon atoms, an amino group at position 3, and carbonyl groups at positions 2 and 5. The molecular formula of this compound is C4H6ClNO3, and it has a molecular weight of 151.55 g/mol . The presence of the amino group imparts nucleophilic properties to the molecule, while the carbonyl groups serve as electrophilic centers, making it reactive in various chemical processes.

The chemical reactivity of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride can be attributed to its functional groups. The dihydrofuran ring is known for undergoing various transformations such as:

- Nucleophilic addition reactions: The amino group can participate in nucleophilic attacks on electrophiles.

- Condensation reactions: The carbonyl groups can react with alcohols or amines to form larger molecules.

- Cyclization reactions: Under certain conditions, the compound may undergo intramolecular cyclization, leading to the formation of more complex cyclic structures.

These reactions highlight the compound's potential utility in organic synthesis and medicinal chemistry.

The synthesis of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride typically involves multi-step organic reactions. Common methods include:

- Starting from simple precursors: Utilizing readily available chemicals to construct the dihydrofuran ring.

- Chiral resolution techniques: Enantiomeric purity can be achieved through asymmetric synthesis or chiral catalysts.

- Hydrochloride salt formation: The final step often involves reacting the base form with hydrochloric acid to yield the hydrochloride salt.

These methods allow for the efficient production of this compound in a laboratory setting.

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride has potential applications in several fields:

- Pharmaceutical development: Due to its unique structure and possible biological activity, it may serve as a lead compound for drug discovery.

- Chemical research: Its reactivity makes it a valuable intermediate in organic synthesis.

- Analytical chemistry: Used as a reference standard in various analytical methods to ensure accuracy and reliability.

Interaction studies involving (R)-3-Aminodihydrofuran-2,5-dione hydrochloride are crucial for understanding its behavior in biological systems. These studies may include:

- Protein-ligand interactions: Investigating how this compound binds to specific proteins or enzymes.

- Receptor binding assays: Assessing its affinity for various receptors that could indicate potential therapeutic targets.

- Metabolic studies: Understanding how this compound is metabolized in biological systems can provide insights into its pharmacokinetics.

Such studies will help clarify its role and effectiveness in medicinal applications.

Several compounds share structural similarities with (R)-3-Aminodihydrofuran-2,5-dione hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminodihydrofuran-2,5-dione | Lacks chirality; simpler structure | Less complex reactivity |

| 4-Aminobutyric acid | Contains an amino group but lacks cyclic structure | Known for neuroprotective effects |

| Dihydrocoumarin | Similar ring structure but different functional groups | Exhibits different biological activities |

These compounds highlight the uniqueness of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride due to its specific chiral configuration and functional group arrangement that may lead to distinct chemical properties and biological activities.

The crystallographic analysis of (R)-3-aminodihydrofuran-2,5-dione hydrochloride reveals fundamental structural parameters that define the five-membered lactone ring system [1] [3]. The compound crystallizes with the molecular formula C₄H₆ClNO₃ and exhibits a molecular weight of 151.55 daltons [1] [7]. The X-ray diffraction studies demonstrate that the lactone ring adopts a specific envelope conformation, which is characteristic of dihydrofuran-2,5-dione derivatives [9] [11].

Table 1: Crystallographic Parameters for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₆ClNO₃ | [1] [7] |

| Molecular Weight | 151.55 g/mol | [1] [7] |

| CAS Number | 143394-93-8 | [1] [7] |

| IUPAC Name | (3R)-3-aminodihydro-2,5-furandione hydrochloride | [1] |

| InChI Key | ZUOVTYLEICKQDF-HSHFZTNMSA-N | [1] |

The lactone ring conformation analysis indicates that the five-membered ring system exhibits significant puckering, with the carbon bearing the amino group positioned out of the plane formed by the remaining four atoms [9] [11]. This envelope conformation is stabilized through intramolecular interactions and contributes to the overall three-dimensional architecture of the molecule [9]. The crystallographic data reveals that the carbonyl groups at positions 2 and 5 maintain coplanarity with the furan oxygen, while the substituted carbon at position 3 deviates from this plane [11] [34].

Bond length analysis demonstrates that the lactone carbonyl bonds exhibit characteristic lengths of approximately 1.20 Angstroms, consistent with the electron-withdrawing nature of the anhydride functionality [34] [11]. The carbon-oxygen single bonds within the ring system show typical lengths of 1.36-1.45 Angstroms, indicating standard sp³ hybridization patterns [34]. The amino group attachment introduces additional geometric constraints, with the carbon-nitrogen bond length measuring approximately 1.47 Angstroms [34].

Intermolecular hydrogen bonding patterns in the crystal structure reveal extensive networks involving the hydrochloride salt formation [9] [11]. The amino group participates in hydrogen bonding with chloride ions, creating stabilizing interactions that contribute to the overall crystal packing arrangement [9]. These interactions result in the formation of hydrogen-bonded chains that extend throughout the crystal lattice [9] [11].

Nuclear Magnetic Resonance Spectroscopic Studies of Tautomeric Equilibria

Nuclear magnetic resonance spectroscopy provides detailed insights into the tautomeric behavior and conformational dynamics of (R)-3-aminodihydrofuran-2,5-dione hydrochloride in solution [16] [10]. The compound exhibits multiple tautomeric forms arising from the amino group functionality and the lactone ring system [16]. Proton nuclear magnetic resonance studies reveal characteristic chemical shift patterns that allow for the identification and quantification of different tautomeric species [16] [31].

The carbon-13 nuclear magnetic resonance spectrum displays distinct signals corresponding to the lactone carbonyls at approximately 170-180 parts per million, consistent with the electron-deficient nature of the anhydride system [10] [31]. The carbon bearing the amino group appears at approximately 50-60 parts per million, while the methylene carbon of the ring system resonates at approximately 25-35 parts per million [10] [31].

Table 2: Nuclear Magnetic Resonance Chemical Shift Data

| Carbon Position | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| C-2 (Carbonyl) | 174.5 | Lactone C=O | [10] |

| C-5 (Carbonyl) | 171.9 | Lactone C=O | [10] |

| C-3 (Amino-bearing) | 51.3 | CH-NH₂ | [10] |

| C-4 (Methylene) | 29.4 | CH₂ | [10] |

Tautomeric equilibrium studies demonstrate that the amino group can exist in multiple protonation states depending on solution conditions [16]. The primary amino form predominates under neutral conditions, while protonated ammonium species become prevalent under acidic conditions [16]. Variable temperature nuclear magnetic resonance experiments reveal that tautomeric interconversion rates are temperature-dependent, with exchange processes becoming rapid on the nuclear magnetic resonance timescale at elevated temperatures [16].

The integration ratios of nuclear magnetic resonance signals provide quantitative information about tautomeric populations [16]. Under standard conditions, the primary amino tautomer represents approximately 85-90% of the total population, with minor contributions from other tautomeric forms [16]. Solvent effects significantly influence tautomeric equilibria, with polar protic solvents favoring protonated species through hydrogen bonding interactions [16].

Infrared and Raman Vibrational Signature Analysis

Vibrational spectroscopy provides characteristic fingerprint information for (R)-3-aminodihydrofuran-2,5-dione hydrochloride through analysis of molecular vibrations [17] [30]. The infrared spectrum exhibits distinct absorption bands that correspond to specific functional groups within the molecule [17]. The lactone carbonyl stretching vibrations appear as strong absorptions in the 1750-1850 wavenumber region, with two distinct bands observed due to the presence of two carbonyl groups [30] [17].

Table 3: Infrared and Raman Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| C=O Stretch (asymmetric) | 1820-1850 | Strong | Lactone carbonyl | [30] |

| C=O Stretch (symmetric) | 1750-1780 | Strong | Lactone carbonyl | [30] |

| N-H Stretch | 3200-3400 | Medium | Amino group | [17] |

| C-H Stretch | 2900-3000 | Medium | Aliphatic CH | [17] |

| Ring breathing | 1100-1200 | Medium | Five-membered ring | [17] |

The amino group contributes characteristic absorptions in the 3200-3400 wavenumber region, corresponding to nitrogen-hydrogen stretching vibrations [17]. These bands exhibit moderate intensity and display splitting patterns that reflect the primary amino functionality [17]. The presence of the hydrochloride salt influences the amino group vibrations, with broadening observed due to hydrogen bonding interactions with chloride ions [17].

Raman spectroscopy complements infrared analysis by providing information about vibrations that are Raman-active but infrared-inactive [17]. The Raman spectrum reveals ring breathing modes of the five-membered lactone system, which appear as medium intensity bands in the 1100-1200 wavenumber region [17]. Carbon-carbon stretching vibrations within the ring system contribute to bands observed in the 800-1000 wavenumber region [17].

The vibrational analysis demonstrates that the lactone ring system exhibits two distinct carbonyl stretching frequencies due to the unsymmetrical substitution pattern [30]. This splitting pattern is characteristic of substituted dihydrofuran-2,5-dione derivatives and provides diagnostic information for structural identification [30]. The frequency separation between the two carbonyl bands typically ranges from 30-70 wavenumbers, depending on the nature and position of substituents [30].

Density Functional Theory Calculations of Molecular Orbitals

Density functional theory calculations employing the B3LYP functional with 6-31G(d,p) basis sets provide detailed electronic structure information for (R)-3-aminodihydrofuran-2,5-dione hydrochloride [37] [39]. The optimized molecular geometry obtained from these calculations confirms the envelope conformation of the lactone ring and provides accurate bond lengths and angles [37] [39].

Table 4: Calculated Molecular Orbital Energies and Properties

| Molecular Orbital | Energy (eV) | Character | Primary Contributions | Reference |

|---|---|---|---|---|

| HOMO | -6.8 | Bonding | N lone pair, C-C π | [37] [40] |

| LUMO | -2.1 | Antibonding | C=O π, ring π | [37] [40] |

| HOMO-1 | -7.5 | Bonding | Ring π, C-O σ | [37] [40] |

| LUMO+1 | -1.3 | Antibonding | C-N σ, ring σ | [37] [40] |

The highest occupied molecular orbital analysis reveals significant contribution from the amino group nitrogen lone pair electrons, which interact with the π-system of the lactone ring [37] [40]. The lowest unoccupied molecular orbital exhibits substantial antibonding character localized on the carbonyl groups, consistent with the electron-deficient nature of the anhydride functionality [37] [40].

Molecular orbital visualization demonstrates that the HOMO electron density is primarily localized on the amino nitrogen and adjacent carbon atoms [37] [40]. The LUMO shows significant density on the carbonyl oxygen atoms, indicating these positions as likely sites for nucleophilic attack [37] [40]. The calculated HOMO-LUMO gap of approximately 4.7 electron volts suggests moderate reactivity and stability of the compound [37] [40].

Electronic population analysis reveals partial charge distributions throughout the molecule [41]. The carbonyl carbon atoms carry substantial positive charge (+0.4 to +0.5 electron units), while the oxygen atoms exhibit negative charges (-0.3 to -0.4 electron units) [41]. The amino nitrogen displays a partial negative charge (-0.2 electron units) due to its electron-donating nature [41].

Natural bond orbital analysis provides insights into hyperconjugative interactions and electron delocalization patterns [39]. The calculations reveal weak but significant orbital interactions between the amino group and the lactone π-system, contributing to the overall stability of the molecule [39]. These interactions influence the conformational preferences and electronic properties of the compound [39].

Comparative Structural Analysis with S-Enantiomer and Racemic Forms

Comparative analysis between the (R)- and (S)-enantiomers of 3-aminodihydrofuran-2,5-dione hydrochloride reveals significant stereochemical differences that influence their physical and chemical properties [19] [20]. The (S)-enantiomer, with CAS number 34029-31-7, exhibits identical molecular formula and molecular weight but displays distinct three-dimensional spatial arrangements [5] [19].

Table 5: Comparative Properties of Enantiomers and Racemic Forms

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture | Reference |

|---|---|---|---|---|

| CAS Number | 143394-93-8 | 34029-31-7 | Not specified | [1] [5] |

| Melting Point | Not reported | Not reported | Variable | [21] |

| Optical Rotation | (+) specific value | (-) specific value | 0° | [21] [23] |

| Crystal System | Orthorhombic | Orthorhombic | Variable | [21] |

| Solubility | Similar | Similar | Enhanced | [21] |

X-ray crystallographic studies of both enantiomers demonstrate that they adopt mirror-image conformations with identical bond lengths and angles but opposite spatial orientations [22] [24]. The envelope conformation of the lactone ring is preserved in both enantiomers, with the amino-bearing carbon positioned on opposite sides of the ring plane [22] [24]. Crystal packing arrangements differ between enantiomers due to distinct hydrogen bonding patterns and intermolecular interactions [22].

Nuclear magnetic resonance spectroscopy reveals that both enantiomers exhibit identical chemical shifts and coupling patterns in achiral solvents [23]. However, the use of chiral derivatizing agents or chiral solvents allows for enantiomeric discrimination through nuclear magnetic resonance analysis [23]. The tautomeric equilibria of both enantiomers proceed through identical pathways with comparable equilibrium constants [23].

Computational analysis demonstrates that both enantiomers possess identical electronic structures and molecular orbital energies [24]. The HOMO and LUMO characteristics remain unchanged between stereoisomers, indicating that electronic properties are independent of absolute configuration [24]. However, intermolecular interactions and crystal packing forces exhibit enantiomer-specific differences [24].

The racemic mixture displays unique crystallization behavior, often forming conglomerate crystals containing equal proportions of both enantiomers [21]. These racemic crystals may exhibit different physical properties compared to the pure enantiomers, including altered melting points, solubility characteristics, and stability profiles [21]. Resolution of racemic mixtures can be achieved through various methods, including preferential crystallization, chiral chromatography, or enzymatic resolution techniques [21] [23].

The determination of absolute configuration for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride relies primarily on advanced chiroptical spectroscopic techniques that exploit the differential interaction of chiral molecules with circularly polarized light [1] [2]. These methods provide definitive stereochemical information without the need for chemical degradation or derivatization.

Circular Dichroism (CD) Spectroscopy represents the most widely employed technique for absolute configuration determination. The method measures the differential absorption of left-handed and right-handed circularly polarized light, generating characteristic Cotton effects that are diagnostic of molecular chirality [2] [3]. For (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, CD spectroscopy in the ultraviolet region (190-300 nanometers) reveals electronic transitions associated with the carbonyl chromophores and the amino functional group. The compound exhibits distinct positive and negative Cotton effects corresponding to π→π* and n→π* transitions of the dihydrofuran ring system .

Vibrational Circular Dichroism (VCD) provides superior structural information compared to conventional CD spectroscopy, particularly for small organic molecules such as (R)-3-Aminodihydrofuran-2,5-dione hydrochloride [5] [6]. This technique measures circular dichroism in the infrared region (4000-400 cm⁻¹), where vibrational transitions occur in the ground electronic state. VCD spectroscopy offers exceptional sensitivity to three-dimensional molecular structure, enabling direct comparison with quantum mechanical calculations using density functional theory [7] [8]. The C-H stretching, C=O stretching, and N-H bending vibrations of the compound produce characteristic VCD signatures that are diagnostic of the (R)-absolute configuration.

Optical Rotation Measurements provide quantitative assessment of enantiomeric purity and absolute stereochemistry through polarimetry [1] [9]. The specific rotation $$[α]_D^{20}$$ of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride can be measured using modern cavity-enhanced polarimetry systems that achieve detection precisions between 10⁻⁵ and 10⁻⁴ degrees per cavity pass [10] [11]. These measurements are particularly valuable for determining enantiomeric excess in synthetic preparations and monitoring the stereochemical purity of the compound during storage and handling.

Advanced techniques such as Scanning Circular Dichroism Microscopy (SCDM) enable measurement of chiroptical properties at the nanoscale level [12]. This method separates intrinsic circular dichroism signals from artifact signals such as linear dichroism and linear birefringence, providing accurate chiroptical data for single crystals or nanostructures of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride.

| Method | Wavelength Range | Structural Information | Precision | Applications |

|---|---|---|---|---|

| Electronic CD | 190-800 nm | Electronic transitions, conformational preferences | ±0.1 mdeg | Absolute configuration, enantiomeric excess |

| Vibrational CD | 4000-400 cm⁻¹ | Three-dimensional structure, hydrogen bonding | ±10⁻⁶ Δε | Absolute configuration, conformational analysis |

| Optical Rotation | 589 nm (sodium D-line) | Overall molecular chirality | ±0.001° | Enantiomeric purity, identity confirmation |

| Cavity-Enhanced Polarimetry | 730 nm | Enhanced sensitivity measurements | ±10⁻⁵ degrees | Trace analysis, vapor phase detection |

Preferential Crystallization Techniques for Enantiomer Separation

Preferential crystallization represents a powerful approach for the separation of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride from racemic mixtures, particularly when the compound exhibits conglomerate formation behavior [13] [14]. This technique relies on the differential crystallization kinetics of enantiomers under carefully controlled supersaturation conditions.

Classical Preferential Crystallization operates through the seeded crystallization of racemic solutions containing (R,S)-3-Aminodihydrofuran-2,5-dione hydrochloride [15] [16]. The process requires that the compound crystallizes as a conglomerate, where the two enantiomers form separate crystal phases rather than racemic compounds. Supersaturated solutions are seeded with enantiopure crystals of the desired (R)-enantiomer, which serve as nucleation sites for preferential growth of the same handedness. The crystallization process must be carefully monitored to prevent nucleation of the unwanted (S)-enantiomer, typically achieving optical purities of 90-95% in the initial crystallization step [15].

Continuous Preferential Crystallization systems offer enhanced productivity and process control for large-scale separation of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride [17] [18]. These processes employ real-time polarimetric monitoring to detect the onset of undesired counter-enantiomer crystallization. When nucleation of the (S)-enantiomer is detected, the feed stream is temporarily switched from racemic solution to enantiopure (R)-solution, allowing selective dissolution of (S)-crystals while maintaining growth of (R)-crystals. This approach enables theoretical yields approaching 100% with maintained enantiomeric purity [17].

Hybrid Preferential Crystallization extends the applicability of the technique to racemic compound-forming systems [19] [20]. For compounds that do not naturally form conglomerates, a preliminary enantiomeric enrichment step using chromatography or membrane separation can shift the composition to the eutectic point, where preferential crystallization becomes feasible. This hybrid approach enables the separation of a broader range of chiral compounds, including those that would otherwise be unsuitable for direct preferential crystallization.

Antisolvent Deracemization processes combine preferential crystallization with controlled supersaturation through antisolvent addition [21]. The rapid decrease in solubility caused by antisolvent addition creates high local supersaturations that can trigger primary nucleation. However, with appropriate process control, including temperature management and controlled addition rates, secondary nucleation can be maintained selectively for the desired enantiomer while suppressing primary nucleation of the counter-enantiomer.

Process optimization requires careful attention to several critical parameters:

| Parameter | Optimal Range | Impact on Resolution |

|---|---|---|

| Supersaturation Ratio | 1.1-1.3 | Controls nucleation selectivity |

| Temperature | 5-25°C | Affects solubility and crystallization kinetics |

| Seeding Ratio | 0.1-1.0% w/w | Determines crystal growth surface area |

| Cooling Rate | 0.1-0.5°C/min | Controls supersaturation generation |

| Agitation Rate | 100-300 rpm | Influences mass transfer and crystal quality |

Chromatographic Resolution Using Chiral Stationary Phases

High-performance liquid chromatography using chiral stationary phases (CSPs) provides a versatile and scalable method for the separation of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride enantiomers [22] [23]. The selection of appropriate chiral stationary phases depends on the molecular structure and functional groups present in the compound, with multiple CSP types offering complementary selectivity mechanisms.

Polysaccharide-based Chiral Stationary Phases, derived from cellulose and amylose derivatives, represent the most widely applicable CSP class for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride separation [24] [25]. These phases operate through inclusion complexation mechanisms, where the compound molecules interact with the helical grooves of the polysaccharide backbone through hydrogen bonding, π-π interactions, and van der Waals forces. The 3,5-dimethylphenylcarbamate derivatives of cellulose and amylose show particular promise for resolving amino-substituted lactones due to complementary hydrogen bonding interactions between the amino group and the carbamate functionalities [26].

Cyclodextrin-based Stationary Phases offer size-selective recognition mechanisms particularly suited for small heterocyclic compounds [27] [25]. The β-cyclodextrin derivatives, containing seven glucose units arranged in a truncated cone configuration, provide hydrophobic cavities that can accommodate the dihydrofuran ring system of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride. The newly developed 3-chloro-5-methylphenylcarbamate-β-cyclodextrin phases demonstrate multi-mode capabilities, operating effectively under normal-phase, reversed-phase, and polar organic mobile phase conditions [27].

Macrocyclic Antibiotic Stationary Phases exhibit broad selectivity for structurally diverse compounds through multiple simultaneous interaction mechanisms [28]. The vancomycin, teicoplanin, and rifamycin-based phases contain numerous interaction sites, including hydrogen bond donors and acceptors, aromatic rings for π-π interactions, and ionic groups for electrostatic interactions. These phases show particular effectiveness for amino acid derivatives and related compounds, suggesting strong potential for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride resolution [28].

Chiral Ligand Exchange Chromatography represents a specialized technique for compounds containing chelating functional groups [29] [30]. The amino and carbonyl functionalities in (R)-3-Aminodihydrofuran-2,5-dione hydrochloride can coordinate with metal centers such as copper(II) in the presence of chiral ligands like proline or hydroxyproline derivatives. This coordination forms diastereomeric ternary complexes with different stability constants, enabling chromatographic separation [31].

Novel Chiral Ionic Liquid Stationary Phases based on imidazolium derivatives offer unique selectivity mechanisms through anion exchange, hydrogen bonding, and π-π interactions [32]. These phases show particular effectiveness for chiral acid separation, suggesting potential applications for (R)-3-Aminodihydrofuran-2,5-dione hydrochloride analysis under modified conditions where the compound exists in ionized forms.

Optimization of chromatographic conditions involves systematic evaluation of multiple parameters:

| CSP Type | Mobile Phase | Temperature | Flow Rate | Typical α | Applications |

|---|---|---|---|---|---|

| Polysaccharide | Hexane/Alcohol | 25-40°C | 0.5-2.0 mL/min | 1.2-2.0 | Analytical and preparative |

| Cyclodextrin | ACN/Buffer | 15-35°C | 0.8-1.5 mL/min | 1.1-1.5 | Multi-mode separations |

| Antibiotic | MeOH/Buffer | 20-30°C | 0.5-1.0 mL/min | 1.3-2.5 | Complex mixtures |

| Ligand Exchange | Water/Alcohol/Cu²⁺ | 25°C | 0.3-0.8 mL/min | 1.5-3.0 | Chelating compounds |

Dynamic Kinetic Resolution in Synthetic Pathways

Dynamic kinetic resolution (DKR) provides an elegant synthetic strategy for obtaining enantiopure (R)-3-Aminodihydrofuran-2,5-dione hydrochloride with theoretical yields approaching 100% [33] [34]. This approach combines in-situ racemization of the substrate with stereoselective transformation, enabling complete conversion of racemic starting material to a single enantiomer.

Enzymatic Dynamic Kinetic Resolution employs lipases or proteases capable of stereoselective acylation or hydrolysis reactions [35]. For (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, the amino functionality can serve as a nucleophile in enzymatic acylation reactions using vinyl acetate or similar activated esters. Simultaneously, racemization of the unreacted enantiomer occurs through base-catalyzed enolate formation at the α-position adjacent to the carbonyl groups. Candida antarctica lipase B (CalB) demonstrates high enantioselectivity for similar amino-lactone substrates, preferentially acylating the (S)-enantiomer and leaving enantiopure (R)-3-Aminodihydrofuran-2,5-dione hydrochloride [35].

Metal-Catalyzed Dynamic Kinetic Resolution utilizes transition metal complexes for both racemization and stereoselective transformation [36] [37]. Ruthenium-based catalysts, particularly those containing BINAP or related chiral diphosphine ligands, can facilitate asymmetric hydrogenation while simultaneously promoting substrate racemization through metal-hydride insertion and elimination pathways. The bifunctional nature of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride, containing both amino and carbonyl functionalities, makes it an ideal substrate for rhodium or iridium-catalyzed asymmetric transformations [36].

Organocatalytic Dynamic Kinetic Resolution employs chiral organic catalysts such as cinchona alkaloid derivatives, proline-based catalysts, or bifunctional thiourea-squaramide systems [38] [39]. These catalysts can promote racemization through enamine or enolate intermediates while simultaneously directing stereoselective reactions through hydrogen bonding or steric interactions. The development of thiourea-based organocatalysts has shown particular promise for lactone substrates, achieving excellent enantioselectivities and yields in model systems [38].

Adaptive Dynamic Kinetic Resolution represents a novel approach where the absolute configuration of products can be controlled by modifying reaction conditions or ring sizes of annulation products [36] [40]. This strategy exploits the dynamic interconversion of diastereomeric intermediates, enabling unprecedented flexibility in stereochemical outcomes. For (R)-3-Aminodihydrofuran-2,5-dione hydrochloride synthesis, palladium-catalyzed cyclization reactions can be designed to favor specific stereochemical pathways through careful choice of ligands and reaction conditions.

Process optimization requires careful balance of competing reaction rates:

| DKR Component | Rate Requirement | Optimization Strategy | Typical Conditions |

|---|---|---|---|

| Racemization | krac ≥ kresolution | Temperature, base concentration | 40-80°C, pKa 12-14 |

| Resolution | High selectivity (E > 20) | Catalyst loading, sterics | 0.1-5 mol%, bulky ligands |

| Product Stability | Minimal decomposition | Mild conditions, short residence time | < 100°C, 2-24 hours |

| Mass Transfer | Efficient mixing | Solvent choice, agitation | Polar aprotic, 300-800 rpm |

Impact of Chirality on Solid-State Packing Arrangements

The chirality of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride profoundly influences its solid-state packing arrangements, affecting crystallization behavior, polymorphism, and physicochemical properties [41] [42]. Understanding these effects is crucial for pharmaceutical development, process design, and property optimization.

Space Group Symmetry Constraints limit (R)-3-Aminodihydrofuran-2,5-dione hydrochloride to crystallization in one of the 65 Sohncke space groups, which permit only proper rotation operations [42] [43]. Among these, the 22 truly chiral space groups (11 enantiomorphous pairs) contain screw axes other than 2₁-screws, while the remaining 43 space groups can accommodate chiral molecules but are themselves achiral. The restriction to chiral space groups prevents the formation of racemic compounds and promotes conglomerate formation, where (R)- and (S)-enantiomers crystallize as separate phases [41].

Hydrogen Bonding Networks in enantiopure crystals of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride exhibit distinct patterns compared to racemic crystals [44]. The amino group serves as both hydrogen bond donor and acceptor, while the carbonyl groups function as acceptors. In enantiopure crystals, homochiral hydrogen bonding chains or layers predominate, often leading to higher melting points and altered solubility characteristics compared to racemic compounds. The hydrochloride salt formation introduces additional hydrogen bonding opportunities through the chloride anion, further stabilizing specific packing arrangements [44].

Molecular Conformation preferences are strongly influenced by crystal packing forces and chirality-induced constraints [45] [46]. The five-membered dihydrofuran ring can adopt envelope or twist conformations, with the specific pucker depending on intermolecular interactions. Chiral crystals often exhibit more uniform conformational preferences compared to racemic crystals, where multiple conformations may be accommodated to optimize packing efficiency. The (R)-absolute configuration promotes specific ring puckering that minimizes steric conflicts with neighboring molecules [45].

Polymorphism patterns differ significantly between enantiopure and racemic forms of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride [47] [48]. Racemic compounds typically exhibit greater polymorphic diversity due to the additional degrees of freedom associated with accommodating both enantiomers in the crystal lattice. Enantiopure crystals show more restricted polymorphic behavior but may exhibit temperature-dependent phase transitions or solvent-mediated transformations. The thermodynamic relationships between polymorphs follow enantiotropic or monotropic patterns depending on temperature and pressure conditions [47].

Crystal Surface Chirality emerges even when the bulk crystal structure lacks overall chirality [49] [50]. The (111) faces of cubic crystals or the basal planes of hexagonal crystals can exhibit local chiral arrangements of molecules, affecting surface properties such as dissolution rates, nucleation behavior, and interfacial interactions. These surface effects are particularly important for understanding the behavior of (R)-3-Aminodihydrofuran-2,5-dione hydrochloride in pharmaceutical formulations and crystallization processes [49].

Electronic Structure Modifications result from the specific spatial arrangements imposed by chiral packing [42] [51]. The overlap of molecular orbitals, particularly π-systems, varies systematically between enantiomorphous crystal forms, leading to different optical, electronic, and magnetic properties. Circular dichroism measurements in the solid state reveal these electronic structure differences, providing additional characterization tools for polymorphic identification and quality control [51].

Crystal property comparisons demonstrate the significant impact of chirality on solid-state characteristics:

| Property | Enantiopure Crystal | Racemic Crystal | Measurement Method |

|---|---|---|---|

| Density | Typically 2-5% lower | Higher packing efficiency | X-ray crystallography |

| Melting Point | Often 10-30°C different | Variable depending on formation | DSC analysis |

| Solubility | pH and solvent dependent | Generally intermediate | Gravimetric analysis |

| Optical Activity | Strong solid-state CD | Zero net optical activity | Solid-state CD spectroscopy |

| Crystallization Rate | Faster nucleation | Slower, more complex | In-situ monitoring |

| Polymorphic Behavior | Limited forms | Multiple forms common | PXRD, thermal analysis |